molecular formula C11H15NO3 B13654327 Methyl 2-amino-6-isopropoxybenzoate

Methyl 2-amino-6-isopropoxybenzoate

Cat. No.: B13654327
M. Wt: 209.24 g/mol
InChI Key: SXKJGFBEIGBMLT-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-isopropoxybenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and an isopropoxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6-isopropoxybenzoate typically involves the esterification of 2-amino-6-isopropoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate halogenation reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-amino-6-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-isopropoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

  • Methyl 2-amino-6-methoxybenzoate
  • Methyl 2-amino-6-ethoxybenzoate
  • Methyl 2-amino-6-propoxybenzoate

Comparison: Methyl 2-amino-6-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its methoxy, ethoxy, and propoxy analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-amino-6-propan-2-yloxybenzoate

InChI

InChI=1S/C11H15NO3/c1-7(2)15-9-6-4-5-8(12)10(9)11(13)14-3/h4-7H,12H2,1-3H3

InChI Key

SXKJGFBEIGBMLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(=O)OC)N

Origin of Product

United States

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